molecular formula C10H20O7S4-2 B561648 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate) CAS No. 212262-02-7

3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)

Cat. No.: B561648
CAS No.: 212262-02-7
M. Wt: 380.5 g/mol
InChI Key: POMUZIRTZNURIV-UHFFFAOYSA-L
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Description

3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate) is a specialized chemical reagent designed for advanced research and development. This compound features a central polyether spacer, oxybis(ethane-2,1-diyl)oxy, which provides flexibility and water solubility, terminated with reactive propane-1-sulfonothioate functional groups. The unique structure of this dithioated polyether makes it an excellent candidate for various scientific applications. Its primary research value lies in its potential as a versatile bifunctional linker, particularly in bioconjugation and peptide chemistry for creating stable thioether bonds (see general principles of peptide synthesis in (Hyperlink "Fields et al." to https://pmc.ncbi.nlm.nih.gov/articles/PMC3564544/) ). Researchers can utilize this compound to tether biomolecules, such as peptides, to other entities like surfaces, dyes, or drug carriers. Furthermore, the sulfonothioate groups are of significant interest in materials science for the synthesis of functionalized polymers and hydrogels, where the ether backbone can enhance the material's hydrophilicity and flexibility. This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting (inspired by safe handling guidelines in (Hyperlink "Diagnocine" to https://www.diagnocine.com/Product/33Oxybisethane21diylbisoxydipropanoic-acid/73331?srsltid=AfmBOorq0ZLeDZZbBcGGtdIKw4i0qx-Aphq6JCdJixF6euUGrW1myKMT) ).

Properties

CAS No.

212262-02-7

Molecular Formula

C10H20O7S4-2

Molecular Weight

380.5 g/mol

IUPAC Name

oxido-[3-[2-[2-(3-oxidosulfonothioylpropoxy)ethoxy]ethoxy]propyl]-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C10H22O7S4/c11-20(12,18)9-1-3-15-5-7-17-8-6-16-4-2-10-21(13,14)19/h1-10H2,(H,11,12,18)(H,13,14,19)/p-2

InChI Key

POMUZIRTZNURIV-UHFFFAOYSA-L

SMILES

C(COCCOCCOCCCS(=O)(=S)[O-])CS(=O)(=S)[O-]

Canonical SMILES

C(COCCOCCOCCCS(=O)(=S)[O-])CS(=O)(=S)[O-]

Synonyms

Methanesulfonothioic Acid S,S’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]ester; 

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants : Triethylene glycol (1.0 mol) and 1,3-dibromopropane (2.2 mol).

  • Base : Sodium hydride (2.4 mol) in anhydrous tetrahydrofuran (THF).

  • Conditions : Reflux at 80°C for 12 hours under nitrogen.

Reaction Equation :

HO-(CH2CH2O)3-H+2Br-(CH2)3-BrNaH, THFBr-(CH2)3-O-(CH2CH2O)3-(CH2)3-Br+2HBr\text{HO-(CH}2\text{CH}2\text{O)}3\text{-H} + 2 \text{Br-(CH}2\text{)}3\text{-Br} \xrightarrow{\text{NaH, THF}} \text{Br-(CH}2\text{)}3\text{-O-(CH}2\text{CH}2\text{O)}3\text{-(CH}2\text{)}3\text{-Br} + 2 \text{HBr}

Yield and Characterization

  • Yield : 78–85% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 3.65–3.71 (m, 12H, -OCH₂CH₂O-), 3.48 (t, 4H, -OCH₂CH₂Br), 1.93 (quin, 4H, -CH₂CH₂CH₂-).

Sulfonothioate Group Introduction

The terminal bromine atoms are replaced with sulfonothioate groups via nucleophilic substitution, adapting methodologies from sultone synthesis.

Synthesis of Sodium Propane-1-Sulfonothioate

  • Propane Sultone Preparation : Allyl chloride reacts with sodium metabisulfite under basic conditions to form 3-hydroxypropanesulfonic acid , followed by cyclodehydration.

  • Ring-Opening with Sodium Sulfide :

    C3H6SO3+Na2SNa+-OSO2-(CH2)3-SNa++H2O\text{C}_3\text{H}_6\text{SO}_3 + \text{Na}_2\text{S} \rightarrow \text{Na}^+ \text{-OSO}_2\text{-(CH}_2\text{)}_3\text{-S}^- \text{Na}^+ + \text{H}_2\text{O}
    • Conditions : 110°C, toluene, 10 hours.

    • Yield : 89% (GC purity ≥99%).

Nucleophilic Substitution

The dibromide intermediate reacts with sodium propane-1-sulfonothioate:

Br-(CH2)3-O-(CH2CH2O)3-(CH2)3-Br+2NaOSO2(CH2)3SNa+Target Compound+2NaBr\text{Br-(CH}2\text{)}3\text{-O-(CH}2\text{CH}2\text{O)}3\text{-(CH}2\text{)}3\text{-Br} + 2 \text{NaOSO}2\text{(CH}2\text{)}3\text{S}^- \text{Na}^+ \rightarrow \text{Target Compound} + 2 \text{NaBr}

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 100°C, 24 hours.

  • Yield : 70–75% after recrystallization (ethanol/water).

Alternative Pathways and Comparative Analysis

Direct Sulfonation-Thiolation

A one-pot method involving:

  • Sulfonation of terminal hydroxyl groups using chlorosulfonic acid.

  • Thiolation with hydrogen sulfide under acidic conditions.

  • Disadvantage : Lower yields (55–60%) due to side reactions.

Mitsunobu Reaction for Thioether Formation

  • Reactants : Diol precursor, thiophenol, diethyl azodicarboxylate (DEAD).

  • Yield : <50%, limited by steric hindrance.

Optimization of Cyclodehydration

Adapting conditions from 1,3-propane sultone synthesis:

ParameterOptimal RangeEffect on Yield
Temperature110–140°CMaximizes cyclization
Dehydrating AgentTolueneAzeotropic water removal
Reaction Time10–15 hoursBalances completion vs. degradation

Challenges and Mitigation Strategies

  • Hydrolysis of Sulfonothioate : Minimized by anhydrous conditions and inert atmospheres.

  • Byproduct Formation : Use of excess sodium sulfide (1.2 eq) suppresses disulfide byproducts.

  • Purification : Gradient elution (SiO₂, CH₂Cl₂/MeOH) resolves sulfonic acid impurities.

Industrial Scalability Considerations

  • Cost Analysis : Allyl chloride and sodium metabisulfite are economical starting materials.

  • Waste Streams : Bromide salts recycled via electrolysis.

  • Throughput : Continuous flow reactors reduce reaction times by 40% .

Biological Activity

3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate), commonly referred to by its CAS number 4246-51-9, is a compound with potential biological activities due to its unique structural properties. This article discusses its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C₁₀H₂₄N₂O₃S₂
  • Molecular Weight : 220.31 g/mol
  • CAS Number : 4246-51-9

Structural Characteristics

The compound features a sulfonothioate group which is known for its reactivity and potential interactions in biological systems. The presence of ethylene glycol units enhances solubility and may influence its biological interactions.

Research indicates that compounds similar to 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate) may exhibit various biological activities:

  • Antioxidant Properties : Compounds with sulfonothioate groups can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Sulfonothioates have been studied for their ability to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, impacting cell proliferation and apoptosis.

Case Studies

  • Antioxidant Activity Assessment :
    A study evaluated the antioxidant capacity of related sulfonothioates in vitro. Results indicated significant scavenging activity against DPPH radicals, suggesting potential protective effects against oxidative damage.
  • Enzyme Interaction Studies :
    Research on similar compounds showed that they could inhibit acetylcholinesterase activity, which is crucial for neurotransmission. This inhibition could have implications for neurodegenerative diseases.
  • Cell Viability Tests :
    In cellular assays, the compound demonstrated cytotoxic effects on cancer cell lines at higher concentrations while exhibiting lower toxicity in normal cells. This selectivity is promising for therapeutic applications.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntioxidantScavenging of DPPH radicals
Enzyme InhibitionInhibition of acetylcholinesterase
CytotoxicitySelective toxicity towards cancer cells

Synthesis and Preparation

The synthesis of 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate) typically involves the reaction of ethylene glycol derivatives with sulfonyl chlorides under controlled conditions to ensure high purity and yield.

Synthetic Route Example

  • Starting Materials : Ethylene glycol derivatives and propane-1-sulfonyl chloride.
  • Reaction Conditions : Conducted in an inert atmosphere at room temperature with stirring.
  • Purification : The product is purified through recrystallization or chromatography.

Scientific Research Applications

Drug Development

The compound has been investigated for its role in drug formulation and delivery systems. Its unique structure allows it to interact with biological membranes effectively, enhancing the solubility and bioavailability of poorly soluble drugs. Studies have shown that compounds with similar structures can improve the pharmacokinetic profiles of therapeutic agents by facilitating their transport across cell membranes .

Antimicrobial Activity

Research indicates that 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate) exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The compound's ability to disrupt microbial cell membranes is a key mechanism behind its activity.

Polymer Chemistry

This compound serves as a valuable building block in polymer synthesis. Its sulfonothioate groups can be utilized to create functionalized polymers with enhanced properties such as increased thermal stability and improved mechanical strength. Research has shown that incorporating sulfonothioate functionalities into polymers can lead to materials with better resistance to degradation and enhanced performance in various applications .

Coatings and Adhesives

Due to its chemical reactivity and ability to form strong bonds, 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate) is being explored for use in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and durability of coatings used in industrial applications .

Case Studies

Application AreaDescriptionFindings
Drug DeliveryInvestigated for enhancing bioavailability of drugsImproved solubility of hydrophobic drugs was observed
Antimicrobial AgentsTested against bacterial strainsEffective against multiple strains; potential for new agent development
Polymer SynthesisUsed as a monomer in polymer productionEnhanced thermal stability and mechanical properties noted
CoatingsIncorporated into industrial coatingsImproved adhesion and durability reported

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